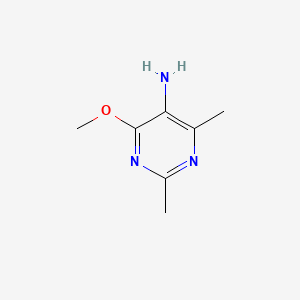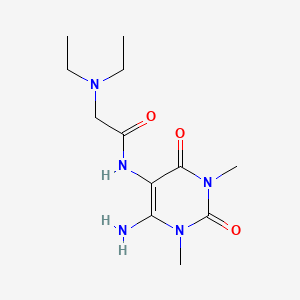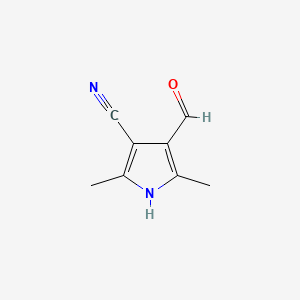
5-Methoxy-2,3-dihydro-1H-indene-1-carbonitrile
Descripción general
Descripción
5-Methoxy-2,3-dihydro-1H-indene-1-carbonitrile is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.215. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Novel Carbohydrates : Vyas and Hay (1975) described the synthesis of 3,6-Dihydro-2-methylthio-2H-thiopyran-2-carbonitrile and its 3-methoxy-derivative, which are structurally related to 5-Methoxy-2,3-dihydro-1H-indene-1-carbonitrile. These compounds were synthesized through Diels–Alder reactions, demonstrating the potential for creating novel carbohydrate analogues with sulfur in the ring (Vyas & Hay, 1975).
Catalytic Carbon–Carbon Bond Cleavage : Hu et al. (2022) explored the decarbonylative cycloaddition of 1H-indene-1,2,3-trione and norbornene via rhodium (I) catalyzed direct carbon–carbon bond cleavage, leading to the synthesis of 2,3-dihydro-1H-inden-1-one derivatives. This study highlights the applications in catalytic processes involving compounds related to this compound (Hu et al., 2022).
Crystal Structure Determination : Moustafa and Girgis (2007) synthesized and determined the crystal structures of related compounds, showcasing the importance of such chemicals in crystallography and structure analysis (Moustafa & Girgis, 2007).
Quantum Studies and Thermodynamic Properties : Halim and Ibrahim (2022) conducted quantum studies and analyzed the thermodynamic properties of a novel compound structurally related to this compound. Their work highlights the compound's applications in advanced material sciences (Halim & Ibrahim, 2022).
Synthesis in Aqueous Media : Shi et al. (2006) synthesized 3-Amino-1-Aryl-9-Methoxy-5,6-Dihydro-1H-benzo[f]chromene-2-carbonitriles, structurally similar to the compound , in an environmentally friendly manner using aqueous media (Shi et al., 2006).
Organic Photovoltaics : Xu et al. (2017) developed a thieno[3,4‐b]thiophene‐based small‐molecule electron acceptor with an indenoindene core for high-performance organic photovoltaics. This underscores the potential application of similar compounds in renewable energy technology (Xu et al., 2017).
Propiedades
IUPAC Name |
5-methoxy-2,3-dihydro-1H-indene-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-13-10-4-5-11-8(6-10)2-3-9(11)7-12/h4-6,9H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKARGKZNHMEEDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CC2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70708581 | |
| Record name | 5-Methoxy-2,3-dihydro-1H-indene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70708581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102035-37-0 | |
| Record name | 5-Methoxy-2,3-dihydro-1H-indene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70708581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)sulfuric diamide](/img/structure/B560698.png)

![7-Nitro-1H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B560701.png)





![2H,4H-[1,3]Dioxolo[4,5-e]benzimidazole](/img/structure/B560714.png)
![4,5-Dihydroacenaphtho[5,4-d]thiazole](/img/structure/B560716.png)
![2-[(3,5-Dibromopyridin-2-yl)azo]-5-[ethyl(2-hydroxy-3-sulfopropyl)amino]benzoic acid](/img/structure/B560718.png)
![2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone](/img/structure/B560719.png)
